molecular formula C7H10N2O3S B13131254 4-(Aminomethyl)-2-hydroxybenzenesulfonamide

4-(Aminomethyl)-2-hydroxybenzenesulfonamide

Cat. No.: B13131254
M. Wt: 202.23 g/mol
InChI Key: KDERSRPMAHMLGB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-hydroxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound features a benzene ring substituted with an aminomethyl group at the fourth position, a hydroxyl group at the second position, and a sulfonamide group. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-hydroxybenzenesulfonamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Functional Group Introduction:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate product with a sulfonyl chloride in the presence of a base such as pyridine.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of a nitro group results in an amino derivative.

Scientific Research Applications

4-(Aminomethyl)-2-hydroxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s activity. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar in structure but lacks the sulfonamide group.

    Sulfanilamide: Contains a sulfonamide group but lacks the hydroxyl and aminomethyl groups.

    4-Aminocoumarin: Contains an amino group but has a different core structure.

Uniqueness

4-(Aminomethyl)-2-hydroxybenzenesulfonamide is unique due to the presence of both the sulfonamide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications.

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

4-(aminomethyl)-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C7H10N2O3S/c8-4-5-1-2-7(6(10)3-5)13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12)

InChI Key

KDERSRPMAHMLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)O)S(=O)(=O)N

Origin of Product

United States

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